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Compound of Interest

Compound Name: 4-Amino-1-methylpyrrolidin-2-one

Cat. No.: B3021762

An In-Depth Technical Guide to 4-Amino-1-methylpyrrolidin-2-one

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this
guide provides a comprehensive technical overview of 4-Amino-1-methylpyrrolidin-2-one. As
a functionalized lactam, this molecule represents a versatile scaffold and building block in the
synthesis of complex chemical entities. This document moves beyond a simple recitation of
data, offering insights into the causality behind its properties and practical guidance for its use
in a laboratory setting. Our objective is to deliver an authoritative resource grounded in
established scientific principles, enabling informed decisions in research and development.

Molecular Profile and Chemical Identity

4-Amino-1-methylpyrrolidin-2-one is a derivative of N-methylpyrrolidone (NMP), featuring a
primary amine group at the 4-position of the pyrrolidinone ring. This substitution introduces a
key functional handle for further chemical modification, significantly expanding its utility beyond
that of the parent solvent.

¢ [UPAC Name: 4-amino-1-methylpyrrolidin-2-one
e Synonyms: 4-Amino-1-methyl-2-pyrrolidinone[1]

e CAS Number: 933744-16-2[2]
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e Molecular Formula: CsH1oN20[1][3]
e Molecular Weight: 114.15 g/mol [1][3]
e InChl Key: WBYJZPAHGAGMQX-UHFFFAQYSA-N[4]

The presence of both a lactam (a cyclic amide) and a primary amine makes this a bifunctional
molecule with distinct reactive centers, which will be explored in Section 4.0.

Caption: Structure of 4-Amino-1-methylpyrrolidin-2-one.

Physicochemical Characteristics

The physical properties of a compound are critical determinants of its behavior in various
experimental settings, from reaction solvent selection to formulation and bioavailability. The
introduction of the polar amino group onto the N-methylpyrrolidone scaffold is expected to
influence properties such as boiling point and solubility.

Property Value Source
Physical Form Semi-Solid

Boiling Point 241.0 £ 33.0 °C (at 760 (]

mmHgQ)

Density 1.1 £ 0.1 g/cm?3 [1]
Flash Point 99.6 £ 25.4 °C [1]
LogP (Octanol/Water) -1.44 [1]
Vapor Pressure 0.0 £ 0.5 mmHg at 25°C [1]

Expert Insights: The high boiling point is characteristic of polar, hydrogen-bonding capable
molecules like this one. The negative LogP value of -1.44 indicates a high degree of
hydrophilicity.[1] This suggests excellent solubility in polar protic solvents like water and
alcohols, a crucial factor for its use in aqueous reaction media or biological assays. However,
this hydrophilicity might present challenges for purification via normal-phase chromatography,
where reverse-phase techniques would be more appropriate.
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Spectroscopic Signature for Structural Verification

Accurate characterization is the bedrock of chemical research. The following spectroscopic
data are predicted based on the known structure and are essential for confirming the identity
and purity of 4-Amino-1-methylpyrrolidin-2-one. Spectroscopic data sets, including *H NMR,
13C NMR, IR, and MS, are available for reference.[4]

e 'H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for
the N-methyl group (a singlet), the protons on the pyrrolidinone ring (multiplets), and the
exchangeable protons of the primary amine group (a broad singlet). The diastereotopic
nature of the protons adjacent to the chiral center at C4 will likely result in complex splitting
patterns for the ring protons.

e 13C NMR (Carbon NMR): The spectrum should reveal five distinct carbon signals: one for the
N-methyl group, three for the carbons within the pyrrolidinone ring, and one for the carbonyl
carbon, which will be the most downfield signal.

IR (Infrared) Spectroscopy: Key vibrational bands are anticipated. A strong, sharp absorption
around 1680 cm~1 corresponding to the C=0 stretch of the lactam is a primary identifier. The
N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm~1

region, while N-H bending vibrations will be visible around 1600 cm~1.

¢ MS (Mass Spectrometry): The mass spectrum should show a molecular ion (M*) peak
corresponding to the molecular weight of 114.15. Fragmentation patterns would likely involve
the loss of the amino group or cleavage of the pyrrolidinone ring.

Chemical Properties and Reactivity Profile

The reactivity of 4-Amino-1-methylpyrrolidin-2-one is governed by its two primary functional
groups: the nucleophilic primary amine and the stable lactam.

Reactive Sites:
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Caption: Reactivity map of the core functional groups.

e Primary Amine: The amino group at the C4 position is the most reactive site for electrophilic

attack. It behaves as a typical primary amine and will readily undergo:

o

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation/Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent to form secondary amines.

Salt Formation: As a base, it will react with acids to form ammonium salts.

o Lactam (Cyclic Amide): The lactam is significantly less reactive than the primary amine.

Amides are generally stable, but the ring can be opened under forcing conditions:

o Hydrolysis: Strong acidic or basic conditions at elevated temperatures can hydrolyze the

amide bond, yielding the corresponding 4,N-methyl-diaminobutanoic acid.[5]
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o Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce
the lactam carbonyl to a methylene group, yielding 4-amino-1-methylpyrrolidine.

Stability and Storage: The compound should be stored in a tightly closed container in a cool,
dry, and well-ventilated place.[3] Due to its basic nature, it should be kept away from strong
oxidizing agents and strong acids.

Conceptual Synthetic Workflow

While multiple synthetic routes are possible, a common strategy for constructing such a
molecule involves the modification of a readily available starting material. A plausible approach
could start from a derivative of glutamic acid or a related precursor, followed by cyclization and
functional group manipulation.

Conversion of a- Carhoxyl
Protected Glutamic Acid Methylamination of Lactam Formation to Amine (e g., Curtius Deprotection 4-Amino-1-methylpyrrolidin-2-one
Derivative y-Carboxylic Aud (Cyclization)
or Hofmann Rearrangement)

Click to download full resolution via product page
Caption: A potential synthetic pathway to the target molecule.

This conceptual workflow highlights a logical sequence for synthesis, emphasizing the strategic
installation of the required functional groups. Each step would require careful selection of
reagents and optimization of reaction conditions to ensure high yield and purity.

Safety, Handling, and First Aid Protocols

Adherence to safety protocols is non-negotiable. Based on available safety data, 4-Amino-1-
methylpyrrolidin-2-one is classified with specific hazards that demand careful handling.

Hazard Identification:
 Signal Word: Warning
e Hazard Statements:

o H315: Causes skin irritation.
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o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Safe Handling Workflow:

4 Laboratory Handling Protocol

1. Engineering Controls
- Use in a well-ventilated area
- Work in a chemical fume hood

2. Personal Protective Equipment (PPE)
- Wear protective gloves (nitrile)
- Wear safety glasses/goggles
- Wear a lab coat

l

3. Handling
- Avoid contact with skin and eyes
- Avoid inhalation of dust/vapors
- Keep away from incompatible materials

/

4. Accidental Release
- Evacuate area - Store in a cool, dry place
- Absorb with inert material . Ay p
. - Keep container tightly sealed
- Dispose of as hazardous waste

- J

5. Storage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Hit2Lead | 4-amino-1-methylpyrrolidin-2-one | CAS# 933744-16-2 | MFCD09971175 | BB-
4014078 [hit2lead.com]

o 3. chemicalbook.com [chemicalbook.com]

e 4. 4-amino-1-methylpyrrolidin-2-one(SALTDATA: FREE)(933744-16-2) 1H NMR
[m.chemicalbook.com]

e 5. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]

 To cite this document: BenchChem. [Physical and chemical properties of "4-Amino-1-
methylpyrrolidin-2-one"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021762#physical-and-chemical-properties-of-4-
amino-1-methylpyrrolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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